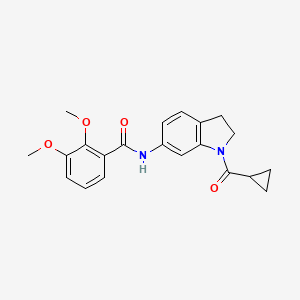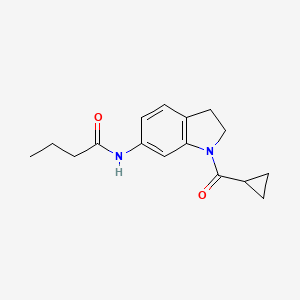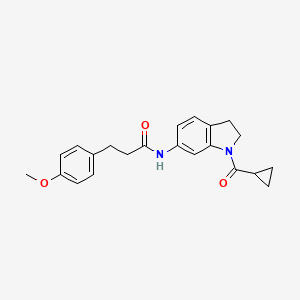
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide, also known as NCDI, is a novel indolyl-based compound that has recently been synthesized and studied for its potential applications in scientific research. NCDI has been found to have a wide range of biochemical and physiological effects, which could be beneficial for scientists in the fields of pharmacology, biochemistry, and molecular biology.
Mecanismo De Acción
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to act through a variety of mechanisms. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have beneficial effects on the nervous system. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to inhibit the enzyme lipoxygenase, which is responsible for the production of leukotrienes. Inhibition of this enzyme can lead to anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer effects, as well as anti-oxidant, anti-microbial, and anti-fungal properties. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to be effective in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments. First, it is relatively easy to synthesize and is highly regioselective, yielding N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide as the major product. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide is stable and can be stored for extended periods of time without significant degradation. Finally, it is non-toxic and has a low environmental impact.
However, there are some limitations for lab experiments. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide is relatively expensive to synthesize, and its effects may not be as potent as other compounds. Additionally, its mechanism of action is still not fully understood, which could limit its applications in research.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide. First, further studies could be conducted to better understand its mechanism of action and to determine its full range of biochemical and physiological effects. Additionally, researchers could investigate the potential applications of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide in other fields, such as immunology and toxicology. Finally, further studies could be conducted to optimize the synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide and to make it more cost-effective.
Métodos De Síntesis
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide can be synthesized using a modified Biginelli reaction, which involves the condensation of three different reactants: 1-cyclopropanecarboxylic acid, urea, and a benzamide. The reaction is carried out in an aqueous environment at a temperature of 60-70°C, and the product is isolated after a few hours of stirring. The reaction is highly regioselective, yielding N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide as the major product.
Aplicaciones Científicas De Investigación
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and molecular biology. It has been found to have a wide range of biochemical and physiological effects, which could be beneficial for scientists in these fields. For example, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer effects, as well as anti-oxidant, anti-microbial, and anti-fungal properties. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to be effective in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-18-5-3-4-16(19(18)27-2)20(24)22-15-9-8-13-10-11-23(17(13)12-15)21(25)14-6-7-14/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTPMJRWGGXBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536134.png)
![3-cyclopentyl-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propanamide](/img/structure/B6536147.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)



